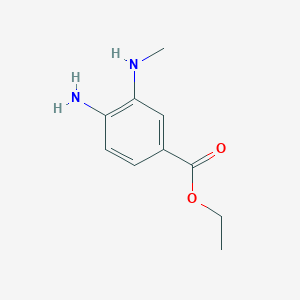
2,2,4,4-tetramethylcyclohexane-1,3,5-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,4,4-tetramethylcyclohexane-1,3,5-trione is an organic compound with the molecular formula C10H14O3 It is a derivative of cyclohexanetrione, characterized by the presence of four methyl groups at the 2, 2, 4, and 4 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4-tetramethylcyclohexane-1,3,5-trione typically involves the reaction of cyclobutane-1,3-dione with an O or N nucleophile and a silylating reagent, followed by acetylation and cyclization . The reaction conditions often include the use of bases and silylating agents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve the catalytic oxidation of tetramethylbutane derivatives using oxidizing agents such as hydrogen peroxide or sodium hydroxide . These methods are designed to optimize yield and purity while minimizing the production of by-products.
Análisis De Reacciones Químicas
Types of Reactions
2,2,4,4-tetramethylcyclohexane-1,3,5-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert it into corresponding alcohols or other reduced forms.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction can produce alcohols or other reduced derivatives .
Aplicaciones Científicas De Investigación
2,2,4,4-tetramethylcyclohexane-1,3,5-trione has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,2,4,4-tetramethylcyclohexane-1,3,5-trione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic processes and biochemical pathways . Its effects are mediated through the formation of stable complexes with target molecules, leading to changes in their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
Leptospermone: 2,2,4,4-Tetramethyl-6-(3-methylbutanoyl)cyclohexane-1,3,5-trione.
Isoleptospermone: 2,2,4,4-Tetramethyl-6-(2-methyl-1-oxobutyl)cyclohexane-1,3,5-trione.
Flavesone: 2,2,4,4-Tetramethyl-6-(2-methyl-1-oxopropyl)cyclohexane-1,3,5-trione.
Uniqueness
2,2,4,4-tetramethylcyclohexane-1,3,5-trione is unique due to its specific substitution pattern and the presence of four methyl groups, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in various applications, particularly in organic synthesis and industrial processes .
Propiedades
Número CAS |
7181-79-5 |
|---|---|
Fórmula molecular |
C10H14O3 |
Peso molecular |
182.22 g/mol |
Nombre IUPAC |
2,2,4,4-tetramethylcyclohexane-1,3,5-trione |
InChI |
InChI=1S/C10H14O3/c1-9(2)6(11)5-7(12)10(3,4)8(9)13/h5H2,1-4H3 |
Clave InChI |
DOZWCONHUMHEPS-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(=O)CC(=O)C(C1=O)(C)C)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(1H-benzo[d]imidazol-2-yl)cyclohexanol](/img/structure/B8655177.png)
![(2S,3R)-2-[(methoxycarbonyl)amino]-3-methylpentanoic acid](/img/structure/B8655178.png)

![9-Isopropyl-1-oxa-4,9-diaza-spiro[5.5]undecane](/img/structure/B8655187.png)
![5-(Oxetan-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-amine](/img/structure/B8655193.png)




![4-Methyl-3,4-dihydro-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-dione](/img/structure/B8655224.png)



